tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate
Overview
Description
Tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate is a chemical compound with the formula C12H22N2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The IUPAC name suggests the presence of an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The “tert-butyl” part of the name indicates a tertiary butyl group attached to the molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 242.32 . Other physical and chemical properties such as boiling point, melting point, and solubility would depend on the specific conditions and may not be readily available .Scientific Research Applications
Synthesis and Chemical Reactivity
- New halo-substituted pyrazolo[5,1-c][1,2,4]triazines were synthesized, involving compounds similar to tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate. These synthesis processes developed novel methods for decarboxylation and yielded unique halo-substituted derivatives (Ivanov et al., 2017).
- In the field of 1,4‐Oxazinoindole derivatives, research has shown the transformation of similar compounds through the Hemetsberger reaction, leading to the formation of ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives (Mayer et al., 2002).
Structural and Crystallography Studies
- The crystal structure of closely related compounds such as 7-Amino-8-R-3-tert-Butyl-4-Oxo-1,4-Dihydropyrazolo[5,1-c][1,2,4]Triazines has been analyzed, providing insights into the molecular bond lengths, angles, and tendencies to form hydrogen bonds, which could be relevant for understanding the structural properties of this compound (Mironovich & Ivanov, 2021).
Reactivity and Synthesis of Derivatives
- Research on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, offers insights into the synthesis of biologically active compounds, which could be applicable to this compound (Mironovich & Shcherbinin, 2014).
Properties
IUPAC Name |
tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIQHJOQXQMMQ-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.